(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine chemical properties
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine chemical properties
An In-depth Technical Guide to (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine
Introduction
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, a derivative of the non-proteinogenic amino acid (S)-phenylglycine, is a specialized chiral building block of significant interest to researchers in medicinal chemistry, peptide synthesis, and analytical chemistry. The molecule is characterized by a phenylglycine core where the amino group is protected by a trifluoroacetyl (TFA) moiety. This N-terminal protection serves two primary functions: it enhances the chemical stability of the stereocenter during synthetic manipulations and introduces a fluorine-rich tag that can modulate the physicochemical properties of larger molecules.
The trifluoroacetyl group is a well-established protecting group that is particularly effective at preventing racemization of the α-carbon during peptide coupling reactions.[1][2] Unlike other protecting groups, the strong electron-withdrawing nature of the trifluoromethyl group reduces the acidity of the α-proton, thereby minimizing the risk of epimerization via an oxazolone intermediate.[1] This property makes (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine a reliable synthon for incorporating the unique structural and conformational constraints of a phenylglycine residue into peptides and other complex chiral molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and core applications.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and key physical properties of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine are crucial for its correct application and handling in a laboratory setting. These data are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |
| Synonyms | (+)-N-Trifluoroacetyl-L-phenylglycine, (S)-2-phenyl-2-(2,2,2-trifluoroacetamido)acetic acid | [3] |
| CAS Number | 155894-96-5 | |
| Molecular Formula | C₁₀H₈F₃NO₃ | |
| Molecular Weight | 247.17 g/mol | |
| Appearance | White solid / needles | [4] |
| Melting Point | 155-157 °C | [5][4] |
| Optical Rotation | Positive (+) / Dextrorotatory | [1][3] |
Optical Activity: The "(+)" designation indicates that this compound is dextrorotatory, meaning it rotates the plane of plane-polarized light in a clockwise direction.[6] The specific rotation is an intrinsic property that confirms the enantiomeric purity of the material.[7] While the exact value can depend on concentration and solvent, its positive sign is a critical identifier for the (S)-enantiomer.[1]
Synthesis of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine
The synthesis of the title compound is typically achieved through the N-acylation of optically pure (S)-(+)-2-Phenylglycine. The most common method employs an acylating agent such as ethyl trifluoroacetate in the presence of a non-nucleophilic base.[1]
Reaction Principle
The synthesis is a nucleophilic acyl substitution reaction. The amino group of (S)-phenylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. A base, typically triethylamine, is used to deprotonate the ammonium salt of the amino acid, liberating the free amine for reaction and neutralizing the acidic byproducts.
Caption: Synthesis workflow for (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-trifluoroacetylation of phenylglycine.[1][4]
-
Reaction Setup: Suspend (S)-(+)-2-Phenylglycine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the suspension in an ice bath and add triethylamine (1.5 eq) dropwise. Stir the mixture for approximately 15 minutes until the solid dissolves.[1]
-
Acylation: Add ethyl trifluoroacetate (1.3 eq) to the solution. Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction typically requires 24 to 72 hours for completion.[4]
-
Work-up: Upon completion, dilute the reaction mixture with additional methanol and add an acidic ion-exchange resin (e.g., Dowex 50X) to neutralize the triethylamine and remove salts. Stir for 10-15 minutes.[4]
-
Isolation: Filter the resin and wash it with methanol. Combine the filtrates and concentrate them under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as 1,2-dichloroethane, to obtain the final product as white needles.[4]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum for the title compound is not readily found, the expected ¹H NMR signals can be predicted based on its structure and data from closely related compounds, such as TFA-L-Phg-L-Ala-OMe.[1]
-
Phenyl Protons (C₆H₅): A multiplet is expected in the range of δ 7.30-7.50 ppm.
-
Alpha-Proton (α-CH): A singlet or doublet (if coupled to the NH proton) is expected around δ 5.5-5.8 ppm. Its chemical shift is influenced by the adjacent phenyl and N-acyl groups.
-
Amide Proton (NH): A broad singlet or doublet is expected, typically downfield (δ 7.0-8.5 ppm), and may exchange with D₂O.
-
Carboxylic Acid Proton (COOH): A very broad singlet, highly downfield (> δ 10 ppm), which will also exchange with D₂O.
Mass Spectrometry (MS)
Mass spectrometry can confirm the molecular weight of the compound. For Electrospray Ionization (ESI-MS), the expected molecular ions would be [M+H]⁺ at m/z 248.05 or [M-H]⁻ at m/z 246.03.
Optical Rotation
Measurement of the specific rotation using a polarimeter is essential to confirm the enantiomeric identity and purity of the final product. The procedure involves dissolving a known concentration of the substance in a specified solvent (e.g., chloroform or methanol) and measuring the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) passing through a cell of a defined path length.[7]
Key Applications in Asymmetric Synthesis and Analysis
Chiral Building Block in Peptide Synthesis
The primary application of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is as a protected amino acid for peptide synthesis. Phenylglycine residues can induce specific turns or conformations in peptide backbones. The N-TFA group is critical in this context because it robustly protects the chiral center from racemization during the activation and coupling steps, a common issue with phenylglycine derivatives.[1] The TFA group can be removed under mild basic conditions (e.g., dilute aqueous ammonia or K₂CO₃ in methanol/water), which are orthogonal to the acidic conditions often used to remove side-chain protecting groups like Boc.[1]
Chiral Derivatizing Agent (CDA) for Enantiomeric Resolution
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine can be used as a chiral derivatizing agent (CDA) to determine the enantiomeric excess of other chiral molecules, such as amines and alcohols. The process involves coupling the chiral analyte to the CDA to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC.[8][9]
Caption: Workflow for using the title compound as a chiral derivatizing agent.
Example Protocol: Enantiomeric Purity Analysis of a Chiral Amine
This protocol outlines the general steps for using (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine as a CDA for the GC analysis of a chiral primary amine.
-
Activation of the CDA: Convert the carboxylic acid of the title compound into a more reactive species, such as an acid chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature. Remove the excess reagent under vacuum.
-
Derivatization: Dissolve the chiral amine analyte (e.g., 1-phenylethylamine) in anhydrous DCM. Add a base such as pyridine or triethylamine (2.0 eq). Add the freshly prepared solution of the (S)-TFA-Phenylglycyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water or dilute HCl. Extract the organic layer with DCM. Wash the organic phase sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Sample Preparation: Filter the drying agent and concentrate the solution. If necessary, purify the diastereomeric amides by flash chromatography. Dissolve a small amount of the product in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
GC Analysis: Inject the sample onto a suitable gas chromatograph equipped with a standard non-chiral capillary column (e.g., DB-5 or HP-5). The two diastereomers should elute at different retention times.
-
Quantification: Integrate the peak areas of the two diastereomeric signals. The ratio of the areas corresponds directly to the enantiomeric ratio of the original amine analyte.
Safety, Handling, and Storage
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine should be handled with standard laboratory precautions.
-
Hazards: The compound is classified as causing severe skin burns and eye damage (H314).[5] It should be handled in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
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PrepChem. (n.d.). Preparation of 2-phenyl-N-(trifluoroacetyl)glycine. Retrieved from PrepChem.com. [Link]
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Wang, Z., & Ishii, S. (2022). NOVEL SYNTHESIS AND PROPERTIES OF OPTICALLY PURE N-TRIFLUOROACETYLPHENYLGLYCINE HYDROXYSUCCINIMIDE ESTER. Journal of Chemical Research. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268083, (+)-N-Trifluoroacetyl-L-phenylglycine. Retrieved from PubChem. [Link]
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Petrovic, A. G., He, J., Polavarapu, P., & Armstrong, D. W. (2005). Figure: The experimental (room temperature) optical rotation... ResearchGate. [Link]
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Tóth, G., et al. (2022). Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. The Journal of Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3866, 2-Phenylglycine. Retrieved from PubChem. [Link]
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ResearchGate. (n.d.). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. Retrieved from ResearchGate. [Link]
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Cattrall, R. W., & Potezny, N. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61. [Link]
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Wikipedia. (n.d.). Specific rotation. Retrieved from Wikipedia. [Link]
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The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [Link]
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Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]
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Hamase, K., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1598, 58-66. [Link]
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